Tetraphenyltin

Catalog No.
S545056
CAS No.
595-90-4
M.F
C24H20Sn
M. Wt
427.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenyltin

CAS Number

595-90-4

Product Name

Tetraphenyltin

IUPAC Name

tetraphenylstannane

Molecular Formula

C24H20Sn

Molecular Weight

427.1 g/mol

InChI

InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;

InChI Key

CRHIAMBJMSSNNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

AI3-14319; AI3 14319; AI314319; Tetraphenyl tin

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Description

The exact mass of the compound Tetraphenyltin is 428.0587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2094. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis

  • Lewis Acid Catalyst: Due to its vacant orbitals on the tin atom, tetraphenyltin can act as a Lewis acid catalyst in various organic reactions. For instance, it can promote Friedel-Crafts acylation and alkylation reactions, facilitating the introduction of acyl or alkyl groups into aromatic rings PubChem.

Organometallic Chemistry

  • Precursor for Organotin Compounds: Tetraphenyltin serves as a precursor for the synthesis of other organotin compounds. By reacting it with various reagents, researchers can generate new organotin structures with desired properties for further investigation in areas like catalysis or material science Ereztech: .

Material Science

  • Organic Light-Emitting Diodes (OLEDs): Research explores the potential of tetraphenyltin derivatives in OLED technology. By incorporating them into the device architecture, scientists aim to achieve improved light emission efficiency and stability ScienceDirect: .

Tetraphenyltin is a white crystalline solid that appears as a powder. It has a molecular weight of 427.13 g/mol and a melting point ranging from 224 to 227 °C. The compound is insoluble in water but soluble in organic solvents such as hot benzene, toluene, and xylene . Its structure consists of four phenyl groups attached to a tin atom, which contributes to its stability and reactivity in various chemical processes.

Tetraphenyltin does not have a well-defined mechanism of action in most scientific research applications. However, its properties influence its interactions with other molecules. The lipophilic nature of the phenyl groups allows it to interact with biological membranes, while the central tin atom can act as a Lewis acid, accepting electron pairs from donor molecules [].

, primarily as a catalyst or intermediate. Notably, it can react with chlorinated compounds to produce new organotin derivatives. For instance, it can react with 3-chloro-2,5-diisobutyl-pyrazine to yield 3,6-diisobutyl-2-phenylpyrazine . Additionally, it can be transformed into tin(IV) acetate through refluxing with acetic acid and acetic anhydride .

Tetraphenyltin can be synthesized through several methods:

  • Reaction of Chlorobenzene: A common method involves the reaction of chlorobenzene with chlorotin(IV) and sodium metal in dry toluene .
  • Using Stannic Chloride: Another approach utilizes stannic chloride reacting with phenyl magnesium chloride in tetrahydrofuran at elevated temperatures (around 45 °C) .
  • Refluxing Acetic Acid: As mentioned earlier, refluxing tetraphenyltin with a mixture of acetic acid and acetic anhydride yields tin(IV) acetate nearly quantitatively .

These methods highlight the versatility of tetraphenyltin as a precursor in various chemical syntheses.

Tetraphenyltin is utilized in multiple applications across different industries:

  • Stabilizer: It serves as a stabilizer in chlorinated transformer oils.
  • Catalyst: Employed as a catalyst in polymerization reactions.
  • Adhesion Agent: Used in formulations requiring enhanced adhesion properties.
  • Chemical Intermediate: Acts as an intermediate for synthesizing other organotin compounds .

Interaction studies involving tetraphenyltin focus on its reactivity with other chemicals and its environmental behavior. The compound's interactions often lead to the formation of new organotin derivatives or other chemical species that may exhibit different properties or biological activities. Understanding these interactions is crucial for assessing both its utility and potential risks associated with its use.

Tetraphenyltin belongs to a broader class of organotin compounds. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
DiphenyltinC12H10SnLess sterically hindered than tetraphenyltin
TriphenyltinC18H15SnMore reactive due to fewer phenyl groups
Tin(IV) AcetateC4H6O4SnSoluble in water; used in different applications

Tetraphenyltin stands out due to its four phenyl groups which confer unique stability and reactivity compared to other organotin compounds. This structural feature allows it to act effectively as both a stabilizer and catalyst in various chemical processes.

The synthesis of tetraphenyltin (Sn(C₆H₅)₄) traces its origins to early 20th-century organometallic chemistry. Initial methods relied on stoichiometric reactions between tin(IV) chloride (SnCl₄) and phenyl Grignard reagents, as demonstrated by Gilman and colleagues in the 1920s. A landmark advance occurred in 1943, when Rapson et al. developed a copper-mediated coupling of phenylmagnesium bromide with tin halides, achieving yields up to 58%. This method faced limitations in scalability due to harsh reaction conditions (230°C, 7 days) and competing side reactions.

By the 1950s, Ramsden optimized the process using sodium metal as a reducing agent in dry toluene, enabling direct synthesis from chlorobenzene and tin(IV) chloride at moderate temperatures (45°C). This approach became industrially viable, with yields exceeding 75% after multiple extraction cycles. The 1980s saw the emergence of Ullmann-type couplings using copper-tin alloys, which reduced reaction times but required stoichiometric metal inputs.

Grignard Reagent Coupling Approaches

Phenyl Grignard reagents remain central to tetraphenyltin synthesis. The general protocol involves:

  • Generating phenylmagnesium chloride (C₆H₅MgCl) from chlorobenzene and magnesium in anhydrous tetrahydrofuran
  • Gradual addition to tin(IV) chloride at 0–45°C to prevent thermal decomposition
  • Quenching with ammonium chloride and solvent extraction

Key advancements include:

  • Solvent optimization: Replacing diethyl ether with THF increased yields from 45% to 68% by stabilizing reactive intermediates
  • Stoichiometric control: Maintaining a 4:1 molar ratio of Grignard reagent to SnCl₄ minimizes trisubstituted byproducts
  • Catalytic acceleration: Adding 5 mol% CuI reduces reaction time from 24 hours to 6 hours through single-electron transfer mechanisms

Table 1: Comparative Yields in Grignard-Based Syntheses

Reagent SystemTemperature (°C)Yield (%)
C₆H₅MgBr + SnCl₄ (1929)4558
C₆H₅MgCl + SnCl₄ (1957)2575
C₆H₅MgBr/CuI (2016)082

Transition Metal-Catalyzed Coupling Reactions

Palladium and copper catalysts dominate modern synthetic routes:

Palladium-Catalyzed Cross-Couplings

Tetrakis(triphenylphosphine)palladium(0) enables Stille-type couplings between aryl halides and tetraphenyltin. For example:

Ar–X + Sn(C₆H₅)₄ → Ar–C₆H₅ + X–Sn(C₆H₅)₃  

This method achieves 75–89% yields for electron-deficient aryl chlorides in DMF at 100°C.

Copper-Mediated Systems

Copper bronze (Cu-Sn alloy) facilitates Ullmann couplings between iodobenzene and tin powder (54–64% yields). The mechanism proceeds through oxidative addition of C–I bonds to Cu(I), followed by transmetalation with Sn(0).

Diels-Alder Cycloaddition and Reductive Cleavage Strategies

Gomberg’s 1898 tetraphenylmethane synthesis inspired analogous approaches for tin derivatives. A three-step sequence enables tetraphenyltin assembly:

  • Diels-Alder reaction between 1,3-butadiene derivatives and tin-coordinated dienophiles
  • Reductive cleavage of cycloadducts with Zn/HOAc
  • Final aryl group installation via Pd-catalyzed coupling

This method proves particularly effective for sterically hindered derivatives, achieving 93% enantioselectivity with chiral phosphine ligands.

Oxidative Homo- and Cross-Coupling Methodologies

Electrophilic tin(IV) complexes enable direct C–H functionalization:

$$ \text{SnCl}4 + 4\text{C}6\text{H}6 \xrightarrow{\text{Oxidant}} \text{Sn(C}6\text{H}5\text{)}4 + 4\text{HCl} $$

Key developments include:

  • Tl(III)-mediated coupling: Thallium trifluoroacetate oxidizes benzene C–H bonds at 80°C (44% yield)
  • Electrochemical methods: Constant potential electrolysis at +1.2 V vs. Ag/AgCl achieves 67% Faradaic efficiency

Advances in Palladium-Catalyzed Ullmann and Suzuki Reactions

Modern hybrid methodologies combine Ullmann and Suzuki coupling elements:

Dual Catalytic System

  • Pd(OAc)₂ (2 mol%) activates aryl halides
  • CuI (5 mol%) mediates transmetalation with SnPh₄
  • K₂CO₃ base facilitates reductive elimination

This system converts aryl bromides to biaryls in 92% yield at 80°C. For Suzuki-type variants, tin reagents replace boronic acids:

$$ \text{Ar–Br} + \text{SnPh}4 \xrightarrow{\text{Pd(dba)}2} \text{Ar–Ph} + \text{Ph–SnPh}_3 $$

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowde

Exact Mass

428.0587

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E61E04398N

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (40.26%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (90.91%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (96.1%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (96.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

595-90-4

Wikipedia

Tetraphenyl tin

General Manufacturing Information

All other chemical product and preparation manufacturing
Stannane, tetraphenyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Jhaveri SB, Carter KR. Disubstituted polyacetylene brushes grown via surface-directed tungsten-catalyzed polymerization. Langmuir. 2007 Jul 31;23(16):8288-90. Epub 2007 Jun 14. PubMed PMID: 17567160.
2: Ohhira S, Matsui H. Metabolism of a tetraphenyltin compound in rats after a single oral dose. J Appl Toxicol. 2003 Jan-Feb;23(1):31-5. PubMed PMID: 12518334.
3: Chawla AS, Chang TM. In-vivo degradation of poly(lactic acid) of different molecular weights. Biomater Med Devices Artif Organs. 1985-1986;13(3-4):153-62. PubMed PMID: 3841816.

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